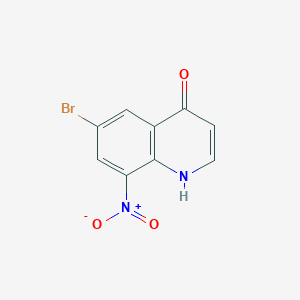

6-Bromo-8-nitroquinolin-4(1H)-one

Description

The compound 6-Bromo-8-nitroquinolin-4(1H)-one is a distinct molecule within the broader class of quinolinones. Its chemical identity is established by its specific molecular structure and properties.

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| CAS Number | 204326-43-2 parchem.com |

| Molecular Formula | C₉H₅BrN₂O₃ parchem.com |

| Synonyms | 6-bromo-8-nitro-4(1H)-quinolinone, 6-bromo-8-nitro-1H-quinolin-4-one parchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-8-nitro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O3/c10-5-3-6-8(13)1-2-11-9(6)7(4-5)12(14)15/h1-4H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZJYKXBOFHZEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C=C(C=C2[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670613 | |

| Record name | 6-Bromo-8-nitroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190198-29-8 | |

| Record name | 6-Bromo-8-nitro-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190198-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-8-nitroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 8 Nitroquinolin 4 1h One and Analogous Quinolinone Scaffolds

Foundational and Advanced Approaches to Quinolin-4(1H)-one Core Synthesis

The quinolin-4(1H)-one core can be assembled through various synthetic routes, each offering distinct advantages in terms of substrate scope and reaction conditions.

Classical Condensation and Cyclization Reactions

Several named reactions have historically been the cornerstones of quinolinone synthesis.

Friedländer Synthesis: This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as an aldehyde or ketone. researchgate.netwikipedia.orgjk-sci.com The reaction can be catalyzed by acids or bases, or simply by heat. researchgate.netjk-sci.com A key advantage is its operational simplicity and the ready availability of starting materials. jk-sci.com Two primary mechanisms are proposed: one involving an initial aldol (B89426) addition followed by cyclization and dehydration, and another beginning with Schiff base formation followed by an aldol reaction and elimination. wikipedia.org

Skraup Synthesis: The Skraup reaction is a classic method for synthesizing quinolines by heating an aniline (B41778) with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene. wikipedia.orgnumberanalytics.com The reaction is known for being vigorous, but the addition of ferrous sulfate (B86663) can moderate it. orgsyn.org The mechanism involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline to the acrolein. Subsequent cyclization and oxidation yield the quinoline (B57606) ring. numberanalytics.comquimicaorganica.org

Gould-Jacobs Reaction: This is a significant thermal cyclization method for producing the quinolin-4-one backbone. mdpi.com It begins with the condensation of an aniline with diethyl ethoxymethylenemalonate. mdpi.com The resulting intermediate undergoes thermal cyclization, typically under harsh conditions, to form a 4-hydroxy-3-ethoxycarbonylquinoline. mdpi.com Subsequent hydrolysis and decarboxylation yield the quinolin-4-one. mdpi.comwikipedia.org This method is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org Microwave heating has been shown to improve yields and shorten reaction times compared to conventional heating. ablelab.eu

| Reaction | Key Reactants | Product |

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone + Compound with active methylene (B1212753) group | Substituted Quinoline researchgate.netwikipedia.org |

| Skraup Synthesis | Aniline + Glycerol + Sulfuric acid + Oxidizing agent | Quinoline wikipedia.orgnumberanalytics.com |

| Gould-Jacobs Reaction | Aniline + Diethyl ethoxymethylenemalonate | Quinolin-4(1H)-one mdpi.comwikipedia.org |

Modern Oxidative Annulation Strategies for Quinoline and Quinolinone Cores

Recent advancements have focused on more efficient and environmentally friendly methods, such as oxidative annulation. These strategies often utilize transition-metal catalysts to facilitate C-H bond activation and subsequent cyclization. mdpi.com For instance, rhodium-catalyzed oxidative annulation of pyridines with alkynes can produce quinolines. snnu.edu.cn These methods offer high efficiency and broad substrate tolerance. mdpi.com Paired electrolysis has also emerged as a novel approach, enabling the synthesis of highly functionalized quinolines from isatins and alkynes under mild, pH-neutral conditions. nih.gov Another modern approach involves the copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid under aerobic conditions. organic-chemistry.org

Intra- and Intermolecular Cyclization Pathways in Quinolinone Formation

The formation of the quinolinone ring can proceed through either intramolecular or intermolecular cyclization pathways.

Intramolecular Cyclization: In many syntheses, the final ring-closing step is an intramolecular reaction. For example, in the Gould-Jacobs reaction, the anilidomethylenemalonic ester intermediate undergoes an intramolecular cyclization at high temperatures. wikipedia.orgablelab.eu Palladium-catalyzed intramolecular Heck cyclization of o-iodoanilines with acrylates is another powerful method for constructing quinolin-2(1H)-ones. researchgate.net Similarly, N-chlorosuccinimide (NCS) can mediate the intramolecular cyclization of substituted indoles to form indolo[2,3-b]quinoline core structures. nih.gov

Intermolecular Cyclization: Intermolecular reactions involve the coming together of two separate molecules to form the quinoline ring. The Friedländer synthesis is a prime example of an intermolecular condensation followed by cyclization. researchgate.net More recent methods include the copper-catalyzed intermolecular decarboxylative cascade cyclization which provides direct access to 2-substituted quinolines. organic-chemistry.org Another example is the rhodium-catalyzed [3+3]-annulation of quinoline N-oxides with cyclopropenones to furnish functionalized 2-quinolones. rsc.org

Targeted Introduction of Halogen Substituents in Quinolinone Systems

The introduction of halogen atoms, particularly bromine, onto the quinolinone scaffold is crucial for modulating the biological activity of these compounds. This requires regioselective halogenation methods.

Regioselective Bromination Strategies for Quinoline and Quinolinone Derivatives

Achieving regioselectivity in the bromination of quinolines and quinolinones is a significant synthetic challenge. The position of bromination can be influenced by the reaction conditions and the directing effects of existing substituents. For 8-substituted quinolines, metal-free halogenation using trihaloisocyanuric acids can achieve regioselective C5-halogenation. rsc.org For instance, using N-bromosuccinimide (NBS) or other brominating agents can lead to the formation of 5-bromoquinolines in excellent yields. rsc.org The bromination of 8-hydroxyquinoline (B1678124) can yield a mixture of mono- and di-bromo derivatives depending on the amount of bromine used. researchgate.net

| Substrate | Reagent | Product |

| 8-Substituted Quinolines | N-Bromosuccinimide (NBS) | 5-Bromo-8-substituted quinolines rsc.org |

| 8-Hydroxyquinoline | Bromine (Br₂) | 5,7-Dibromo-8-hydroxyquinoline and 7-Bromo-8-hydroxyquinoline researchgate.net |

Synthetic Routes for Incorporating Bromine at Specific Quinolinone Positions

The synthesis of specifically brominated quinolinones often starts with a pre-brominated precursor. For example, the synthesis of 6-bromo-4-iodoquinoline (B1287929) can be achieved from 4-bromoaniline (B143363) through a multi-step process that includes a cyclization reaction. atlantis-press.com Similarly, 6-bromo-4-hydroxyquinolin-2(1H)-one can be synthesized from 4-bromoaniline and 2,2-dimethyl-1,3-dioxane-4,6-dione. chemicalbook.com The bromination of 2-methylquinolin-4(1H)-ones has been studied using molecular bromine or N-bromosuccinimide, with the site of bromination depending on the nature of the substituent at the C3 position. nuph.edu.ua For instance, 3-benzyl-2-methylquinolin-4(1H)-one is brominated on the C2-methyl group. nuph.edu.ua

The synthesis of 6-bromoquinazoline-4(3H)-one derivatives involves the initial bromination of anthranilic acid with N-bromosuccinimide. nih.gov

Targeted Introduction of Nitro Substituents in Quinolinone Systems

The precise placement of a nitro group on the quinolinone scaffold is a critical step in the synthesis of 6-bromo-8-nitroquinolin-4(1H)-one and related compounds. This is typically achieved through electrophilic nitration, a reaction class governed by the electronic properties of the heterocyclic ring system.

Nitration Reactions on Quinoline and Quinolinone Rings

The nitration of the parent quinoline ring is a well-established reaction that demonstrates the influence of the nitrogen heteroatom on the regioselectivity of electrophilic aromatic substitution. Under standard nitrating conditions, such as a mixture of fuming nitric acid and fuming sulfuric acid, quinoline is protonated to form the quinolinium ion. uop.edu.pkstackexchange.com This protonation deactivates the pyridine (B92270) ring towards electrophilic attack. Consequently, substitution occurs on the benzene (B151609) ring, yielding a roughly equimolar mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pkstackexchange.com

When the quinoline ring is partially saturated, as in 1,2,3,4-tetrahydroquinoline (B108954), the directing effects change. Nitration of 1,2,3,4-tetrahydroquinoline itself can lead exclusively to the 7-nitro derivative. cdnsciencepub.com However, the introduction of a protecting group on the nitrogen atom, such as an acetyl group, alters the electronic distribution and steric environment. For instance, the nitration of N-acetyl-1,2,3,4-tetrahydroquinoline, followed by hydrolysis, produces a mixture of 6-nitro- and 7-nitro-1,2,3,4-tetrahydroquinoline. cdnsciencepub.com This highlights the tunability of the nitration position through strategic use of protecting groups.

More recent methodologies have expanded the scope of nitration for N-heterocycles. For example, a metal-free C-H nitration using t-butyl nitrite (B80452) has been developed for quinoxalinones and pyrazinones, demonstrating site-selectivity based on the electronic nature of the aromatic rings. nih.gov Another novel strategy allows for the meta-nitration of quinolines through a dearomatization-rearomatization sequence, providing access to substitution patterns not achievable by classical electrophilic substitution. acs.org

Positional Selectivity of Nitration Based on Quinolinone Structure

The positional outcome of nitration on a quinolinone ring is dictated by a combination of factors, including the inherent electronic properties of the substrate and the reaction conditions. In the case of quinoline, the strong deactivating effect of the protonated nitrogen atom directs the electrophilic nitronium ion (NO₂⁺) to the C-5 and C-8 positions of the carbocyclic ring. stackexchange.com These positions are electronically the most activated in the deactivated quinolinium species.

The presence of pre-existing substituents on the quinolinone ring further refines this selectivity. An activating group on the benzene ring can direct the incoming nitro group, while a deactivating group can steer it to other available positions. A study on the nitration of N-protected 1,2,3,4-tetrahydroquinoline found that the use of different protecting groups and reaction conditions could achieve total regioselectivity for nitration at the 6-position. researchgate.net Computational studies have often been employed alongside experimental work to understand and predict the observed regioselectivity by analyzing the stability of the reaction intermediates (σ-complexes). researchgate.net

In highly substituted systems, such as 5,8-dichloroquinoline, the ring is extremely resistant to nitration due to the deactivating effect of the chloro substituents. stackexchange.com Vigorous conditions are required to force nitration, which then occurs at the 6-position. stackexchange.com This demonstrates that even in highly deactivated systems, a specific positional selectivity can be achieved, albeit with difficulty.

Integrated Synthetic Pathways for this compound

The construction of a specifically substituted quinolinone like this compound generally requires a well-orchestrated sequence of reactions to install the desired functional groups at the correct positions.

Multi-Step Functionalization Strategies

A logical multi-step approach to synthesizing this compound involves the sequential introduction of the bromo and nitro substituents onto a pre-formed quinolinone core or a quinoline precursor. One plausible pathway begins with the synthesis of 6-bromoquinoline (B19933). This can be achieved via the Skraup synthesis, reacting 4-bromoaniline with glycerol, sulfuric acid, and an oxidizing agent. chemicalbook.com Subsequently, the 6-bromoquinoline can be nitrated. It has been reported that heating 6-bromoquinoline with nitric acid can generate 6-bromo-8-nitroquinoline. chemicalbook.com The final step would involve the conversion of the quinoline to the corresponding quinolin-4(1H)-one, a transformation that can be accomplished through various methods depending on the other substituents present.

Alternatively, one could start with a quinolin-4-ol derivative. For example, 6-bromoquinolin-4-ol (B142416) can be synthesized from 4-bromoaniline through a cyclization reaction. atlantis-press.com This intermediate could then be subjected to nitration to introduce the nitro group at the C-8 position. The regioselectivity of this step would be crucial and influenced by the directing effects of the hydroxyl and bromo groups.

The following table outlines a potential multi-step synthetic route:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 4-Bromoaniline | Glycerol, H₂SO₄, Oxidizing Agent (Skraup synthesis) | 6-Bromoquinoline |

| 2 | 6-Bromoquinoline | HNO₃ (Nitration) | 6-Bromo-8-nitroquinoline |

| 3 | 6-Bromo-8-nitroquinoline | Oxidation/Hydroxylation | This compound |

One-Pot and Multicomponent Reaction Approaches

Modern synthetic chemistry increasingly favors one-pot and multicomponent reactions (MCRs) for the construction of complex molecular scaffolds like quinolinones. mdpi.com These approaches offer advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single operation without isolating intermediates.

Several innovative one-pot syntheses of quinolinone derivatives have been developed. For instance, a sequential Michael addition-elimination followed by a palladium-catalyzed Buchwald-Hartwig amination allows for the synthesis of quinolin-4(1H)-one derivatives from (Z)-β-chlorovinyl aromatic ketones and amines in a tandem, one-pot manner. organic-chemistry.org Another approach utilizes a three-component reaction of a dicarbonyl compound, triethyl orthoformate, and an amine, followed by a thermal cyclization, to produce functionalized quinolones. acs.org While these methods have not been explicitly reported for the direct synthesis of this compound, they represent powerful strategies that could potentially be adapted by using appropriately substituted starting materials, such as a substituted aniline bearing a bromo group.

The Friedländer synthesis, a classical method for quinoline synthesis, has also been adapted into a highly effective one-pot procedure using iron and hydrochloric acid to reduce an o-nitroarylcarbaldehyde in situ, followed by condensation with a ketone or aldehyde. rsc.orgnih.gov

Sustainable and Innovative Synthetic Technologies in Quinolinone Chemistry

In recent years, there has been a significant push towards developing more environmentally friendly or "green" synthetic methods for quinoline and quinolinone scaffolds. acs.org These efforts focus on minimizing hazardous waste, reducing energy consumption, and using renewable resources.

Key areas of innovation in sustainable quinolinone synthesis include:

Use of Green Solvents: Water has been successfully employed as a reaction medium for the synthesis of quinolin-2(1H)-ones, offering an environmentally benign alternative to traditional organic solvents. capes.gov.br These aqueous methods can be fast, high-yielding, and avoid the need for chromatographic purification. capes.gov.br

Solvent-Free and Microwave-Assisted Reactions: Conducting reactions without a solvent or using microwave irradiation can significantly reduce reaction times and energy input. acs.org Microwave-assisted Friedländer syntheses have been reported to produce quinolines in minutes. acs.org

Advanced Catalysis: The development of novel catalysts is central to green chemistry. Nanocatalysts, for example, offer high efficiency and recyclability for quinoline synthesis. nih.gov Furthermore, earth-abundant and non-toxic metal catalysts, such as those based on manganese, are being used to develop sustainable processes for quinoline synthesis through acceptorless dehydrogenation pathways. acs.org

Multicomponent Reactions (MCRs): As mentioned previously, MCRs are inherently green as they increase structural complexity in a single step, often with high atom economy and reduced purification needs. acs.org

These innovative and sustainable approaches are transforming the way quinolinone-based molecules are synthesized, paving the way for more efficient and environmentally responsible chemical production. rsc.org

Green Chemistry Principles in Quinolinone Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netacs.org In the synthesis of quinolinones, these principles are being increasingly adopted to enhance sustainability. qeios.comnih.gov Traditional methods often rely on harsh conditions, toxic reagents, and significant waste generation. nih.gov In contrast, green approaches focus on milder reaction conditions, the use of environmentally benign catalysts and solvents, and energy-efficient techniques. researchgate.netijpsjournal.com

Microwave-Assisted Organic Synthesis of Quinolinones

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages such as reduced reaction times, increased yields, and enhanced purity of products compared to conventional heating methods. asianpubs.orgresearchgate.net This technique has been successfully applied to classical quinolinone syntheses like the Gould-Jacobs reaction. wikipedia.orgtandfonline.com

The Gould-Jacobs reaction, a cornerstone for preparing 4-hydroxyquinoline (B1666331) derivatives, traditionally requires high temperatures and long reaction times. wikipedia.org Microwave irradiation dramatically accelerates this process. asianpubs.orgablelab.eu For instance, the reaction of anilines with diethyl ethoxymethylenemalonate can be completed in minutes with high purity, as opposed to several hours of conventional heating. ablelab.eu

A notable example is the synthesis of 3-carboethoxy-quinoline-4-one derivatives from substituted anilines and diethyl malonates via Gould-Jacobs cyclization, where microwave heating at high temperatures for a short duration provides moderate to good yields. tandfonline.com Another application involves the bismuth chloride-catalyzed condensation of β-enaminones with diethyl malonate under microwave irradiation, offering a rapid and environmentally friendly route to 4-hydroxy-2-quinolone analogues. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Gould-Jacobs Reaction

| Reaction Parameters | Conventional Heating | Microwave Irradiation | Reference(s) |

| Reactants | Aniline, Diethyl ethoxymethylenemalonate | Aniline, Diethyl ethoxymethylenemalonate | ablelab.eu |

| Temperature | Reflux | 250-300 °C | ablelab.eu |

| Reaction Time | Several hours | 5-20 minutes | ablelab.eu |

| Yield | Often low | >95% purity | ablelab.eu |

| Solvent | Often used | Solvent-free option available | asianpubs.org |

Solvent-Free Reactions and Green Solvents in Quinolinone Synthesis

The use of hazardous organic solvents is a major environmental concern in chemical synthesis. researchgate.net Consequently, the development of solvent-free reaction conditions or the use of green solvents like water and ethanol (B145695) is a key aspect of green quinolinone synthesis. researchgate.netjocpr.com

Solvent-free methods for quinolinone synthesis have been developed, often in conjunction with microwave irradiation or solid catalysts. researchgate.net For instance, the Friedländer annulation, a classic method for quinoline synthesis, can be performed under solvent-free conditions using a reusable solid catalyst like silica-propylsulfonic acid. researchgate.net Another approach involves the reaction of 2-aminobenzophenones with ethyl acetoacetate (B1235776) and benzaldehyde (B42025) catalyzed by indium triflate under solvent-free conditions to produce 2-steryl quinolones. researchgate.net

Water is a highly desirable green solvent due to its non-toxic, non-flammable, and abundant nature. tandfonline.com The synthesis of pyrimido[4,5-b]quinolones has been achieved in water using p-toluenesulfonic acid as a catalyst. tandfonline.com Similarly, the use of ethanol as a greener solvent has been reported for the synthesis of 4,6,7,8-tetrahydroquinolin-5(1H)-one derivatives under ultrasonic irradiation. nih.gov

Table 2: Examples of Green Solvents and Solvent-Free Conditions in Quinolinone Synthesis

| Reaction | Catalyst | Solvent | Key Advantages | Reference(s) |

| Friedländer Annulation | Silica-propylsulfonic acid | Solvent-free | Reusable catalyst, easy work-up | researchgate.net |

| Pyrimido[4,5-b]quinolone synthesis | p-Toluenesulfonic acid | Water | Environmentally benign | tandfonline.com |

| 4,6,7,8-Tetrahydroquinolin-5(1H)-one synthesis | Chitosan decorated CuNPs | Ethanol | Use of a green solvent and biocatalyst | nih.gov |

| Friedlander hetero-annulation | Titanium nano-particle | Solvent-free | High yields, short reaction times | researchgate.net |

Biocatalysis and Photocatalysis in Quinolinone Derivative Production

Biocatalysis and photocatalysis represent cutting-edge green chemistry approaches that utilize enzymes and light, respectively, to drive chemical transformations under mild conditions. qeios.comcardiff.ac.uk

Biocatalysis offers high selectivity and efficiency. cardiff.ac.uk For example, monoamine oxidase (MAO-N) enzymes have been used for the oxidative aromatization of 1,2,3,4-tetrahydroquinolines to their corresponding quinoline derivatives. cardiff.ac.ukacs.orgacs.org Another enzymatic strategy employs horseradish peroxidase (HRP) for the conversion of N-cyclopropyl-N-alkylanilines into 2-quinolone compounds. cardiff.ac.ukresearchgate.net Fungal and microsomal enzyme systems have also been shown to catalyze the hydroxylation of dihydroquinolines to produce arene hydrates of quinoline. nih.gov

Photocatalysis , particularly visible-light photoredox catalysis, provides a sustainable method for generating reactive intermediates. acs.orgnih.gov This strategy has been applied to the synthesis of 3,4-dihydroquinolin-2-ones and quinolin-2-ones through the generation of carbamoyl (B1232498) radicals from N-hydroxyphthalimido oxamides. nih.gov Visible-light photocatalysis can also facilitate the C-2 arylation of quinoline N-oxides using arenediazonium salts, avoiding the need for pre-halogenated quinolines. rsc.org Furthermore, photocatalytic processes have been developed for the synthesis of alkylated quinolines. researchgate.net

Table 3: Biocatalytic and Photocatalytic Approaches to Quinolinone Scaffolds

| Method | Catalyst/Enzyme | Transformation | Key Features | Reference(s) |

| Biocatalysis | Monoamine Oxidase (MAO-N) | Oxidation of tetrahydroquinolines to quinolines | Mild conditions, high selectivity | cardiff.ac.ukacs.orgacs.org |

| Biocatalysis | Horseradish Peroxidase (HRP) | Annulation/aromatization to form 2-quinolones | Chemo-enzymatic cascade | cardiff.ac.ukresearchgate.net |

| Photocatalysis | Eosin Y | C-2 arylation of quinoline N-oxides | Green light, metal-free | rsc.org |

| Photocatalysis | Iridium photocatalyst | Reductive dearomatization to bridged 1,3-diazepanes | Construction of complex sp³-rich skeletons | researchgate.net |

Continuous Flow Chemistry Applications for Quinolinone Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages such as enhanced safety, scalability, and process control compared to traditional batch methods. researchgate.netresearchgate.net This technology is particularly well-suited for photochemical reactions and multi-step syntheses. researchgate.netthieme-connect.de

Flow chemistry has been successfully applied to the synthesis of quinolines and their derivatives. thieme-connect.devapourtec.com A notable application is the continuous flow photoisomerization-cyclization of (E)-2-aminostyryl ketones to produce quinolines. thieme-connect.de This process, when coupled with a subsequent flow hydrogenation step, can yield tetrahydroquinolines, including the natural product galipinine. vapourtec.com

The scalability of flow processes has been demonstrated in the synthesis of 3-cyanoquinolines from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles, addressing the demand for these building blocks in medicinal chemistry. acs.org Flow reactors enable precise control over reaction parameters, leading to faster optimization and safer handling of potentially hazardous intermediates. acs.org The integration of synthesis and purification steps in a continuous flow setup further enhances the efficiency of quinolinone production. researchgate.net

Transition Metal-Catalyzed Coupling Reactions for Quinolinone Functionalization

Transition metal-catalyzed reactions are indispensable tools for the functionalization of heterocyclic scaffolds like quinolinone, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.orgacs.orgnih.gov Palladium and copper are among the most widely used metals for these transformations. nih.govrsc.orgresearchgate.net

Palladium-catalyzed reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, have been extensively used for the synthesis and functionalization of quinolin-2(1H)-ones and quinolin-4(1H)-ones. nih.gov These reactions enable the introduction of aryl, vinyl, and other substituents onto the quinolinone core. For example, Pd-catalyzed cross-coupling of 3-bromo-4-trifloxyquinolin-2(1H)-ones with arylboronic acids allows for the regiocontrolled synthesis of 4- and 3,4-substituted quinolin-2(1H)-ones. nih.gov Palladium catalysis has also been employed in the denitrogenative cascade reaction of o-aminocinnamonitriles with arylhydrazines to synthesize quinolines. nih.gov

Copper-catalyzed reactions offer a cost-effective alternative for quinolinone functionalization. rsc.orgacs.org Copper catalysts have been used in domino reactions of enaminones with 2-halobenzaldehydes to afford quinoline derivatives. rsc.org Copper-catalyzed C-H halogenation and selenylation of quinolines have also been developed, providing routes to C5-functionalized derivatives. researchgate.net Furthermore, copper has been utilized in the oxidative C-H annulation of quinolines with dichloroethane to synthesize benzoquinoliziniums. nih.gov

Table 4: Examples of Transition Metal-Catalyzed Reactions for Quinolinone Functionalization

| Metal Catalyst | Reaction Type | Substrates | Product | Reference(s) |

| Palladium | Suzuki-Miyaura Coupling | 3-bromo-4-trifloxyquinolin-2(1H)-one, arylboronic acid | 4-Aryl-quinolin-2(1H)-one | nih.gov |

| Palladium | Buchwald-Hartwig Amination | Protected N-hydroxyamides, benzaldehydes | Quinolin-2(1H)-ones | nih.gov |

| Palladium | Heck Coupling | Iodo derivatives of methoxylated pivaloylaminobenzenes, methyl acrylate | Methoxyquinolin-2(1H)-ones | nih.gov |

| Copper | Domino Reaction | Enaminones, 2-halobenzaldehydes | Quinoline derivatives | rsc.org |

| Copper | C-H Halogenation | 8-Aminoquinolines, sodium halides | C5-Halogenated quinolines | researchgate.net |

| Copper | Oxidative Annulation | Quinolines, 1,2-dichloroethane | Benzoquinoliziniums | nih.gov |

Mechanistic Investigations of Reactions Involving 6 Bromo 8 Nitroquinolin 4 1h One and Its Chemical Transformations

Reaction Mechanisms in Halogenation of Quinolinone Scaffolds

The introduction of a halogen atom, such as bromine, onto the quinoline (B57606) scaffold is a key step in the synthesis of compounds like 6-bromo-8-nitroquinolin-4(1H)-one. The regioselectivity of this process is paramount. Metal-free protocols for the C-H halogenation of quinoline derivatives have been developed to provide economical and operationally simple routes to these compounds.

One such method involves the remote C5–H halogenation of 8-substituted quinolines using trihaloisocyanuric acids (TCCA for chlorination, TBCA for bromination) as the halogen source. rsc.orgrsc.org This reaction proceeds at room temperature, under an open-air atmosphere, and requires only 0.36 equivalents of the halogenating agent. rsc.org The reaction is highly general, tolerating a wide variety of substituents at the 8-position, including amides, phosphoramidates, ureas, and alkoxy groups, to deliver the C5-halogenated product with excellent regioselectivity and in good to excellent yields. rsc.org For instance, the reaction of N-(quinolin-8-yl)acetamide with TCCA in acetonitrile (B52724) yields the 5-chloro derivative in 98% yield within 15 minutes. rsc.org

The proposed mechanism for this transformation suggests an electrophilic substitution pathway. The quinoline nitrogen is believed to activate the ring system, directing the electrophilic halogen towards the C5 position. The high regioselectivity is attributed to the electronic properties of the 8-substituted quinoline system.

Another approach involves the electrochemical C3-H halogenation of quinoline-4(1H)-ones. organic-chemistry.org This method utilizes potassium halides as both the halogenating agent and the electrolyte in an undivided cell, offering a unique regioselectivity for the C3 position. organic-chemistry.org

Table 1: Metal-Free C5-Halogenation of 8-Substituted Quinolines This table summarizes the reaction conditions and yields for the halogenation of various 8-substituted quinolines using trihaloisocyanuric acids.

| Substrate (1) | Halogen Source | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-(quinolin-8-yl)acetamide | TCCA | 5-chloro-N-(quinolin-8-yl)acetamide | 98 | rsc.org |

| N-(quinolin-8-yl)benzamide | TCCA | 5-chloro-N-(quinolin-8-yl)benzamide | 95 | rsc.org |

| N-(quinolin-8-yl)benzamide | TBCA | 5-bromo-N-(quinolin-8-yl)benzamide | 96 | rsc.org |

| 8-methoxyquinoline | TCCA | 5-chloro-8-methoxyquinoline | 85 | rsc.org |

| 8-methoxyquinoline | TBCA | 5-bromo-8-methoxyquinoline | 89 | rsc.org |

| diethyl (quinolin-8-yl)phosphoramidate | TCCA | diethyl (5-chloroquinolin-8-yl)phosphoramidate | 99 | rsc.org |

| diethyl (quinolin-8-yl)phosphoramidate | TBCA | diethyl (5-bromoquinolin-8-yl)phosphoramidate | 98 | rsc.org |

Reaction Mechanisms in Nitration of Quinolinone Scaffolds

The nitration of the quinoline ring is a critical step for installing the nitro group at the C8 position. The mechanism of nitration can vary significantly depending on the substrate and the reaction conditions.

A notable development is the cobalt-catalyzed remote C–H nitration of 8-aminoquinolinamide compounds. rsc.orgrsc.org Initially thought to proceed via a single electron transfer (SET) mechanism similar to copper-catalyzed reactions, computational studies revealed a different pathway. The operative mechanism is a high-spin induced remote radical coupling. rsc.org A key intermediate possesses significant spin density at the C5 and C7 positions of the aminoquinoline ring, facilitating the nitration. rsc.org The process involves the in-situ formation of NO₂ from tert-butyl nitrite (B80452) (TBN), which then reacts with the cobalt-complexed substrate. rsc.org

For other quinoline systems, nitration often occurs under acidic conditions. researchgate.net The regioselectivity is governed by the electronic nature of the quinoline ring and any existing substituents. For example, the nitration of 6-bromoquinoline-1-oxide with a mixture of nitric and sulfuric acids leads to the regioselective formation of 6-bromo-5-nitroquinoline-1-oxide, demonstrating the directing effect of the N-oxide and bromo substituents. cumhuriyet.edu.tr

Another specialized method involves the nitration of Reissert compounds. elsevierpure.com Treatment of 1-benzoyl-2-cyano-1,2-dihydroquinoline with acetyl nitrate (B79036) results in the formation of the 3-nitro derivative. Subsequent hydrolysis yields 3-nitroquinoline. This method provides a novel way to introduce a nitro group at a specific position by temporarily modifying the aromatic system. elsevierpure.com

Photochemical Reactivity and Mechanisms of Nitroquinolines and Quinolinones

The presence of a nitro group on the quinolinone scaffold introduces significant photochemical reactivity. Nitroaromatic compounds are known to undergo a variety of light-induced reactions, often initiated by excitation to a triplet state.

Upon absorption of light, nitroquinoline derivatives can participate in photoinduced electron transfer (PET) processes. mdpi.com In a typical PET reaction, the excited nitroquinoline can act as an electron acceptor, quenching the fluorescence of an electron donor. nih.gov For instance, studies on pyranine (B1669890) and benzoquinone show that the quenching process follows a dynamic mechanism with bimolecular quenching rate constants on the order of 10¹⁰ M⁻¹ s⁻¹, indicating an efficient electron transfer. nih.gov

Hydroxyquinoline-based artificial base pairs have been shown to accelerate long-range photoinduced electron transfer through DNA. nih.gov In these systems, the hydroxyquinoline radical anion is identified as a key intermediate charge carrier, highlighting the ability of the quinoline moiety to facilitate electron hopping over long distances. nih.gov This suggests that a this compound moiety could also act as an efficient electron carrier or acceptor in a suitable multicomponent system.

Besides intermolecular PET, intramolecular rearrangements of the nitro group can occur. These processes often involve the initial formation of a nitro-nitrite (ONO) intermediate, which can lead to the formation of hydroxylated or other rearranged products.

The solvent environment plays a critical role in the photochemical pathways of nitroaromatic compounds. numberanalytics.com Solvent polarity can influence reaction rates and yields by stabilizing charged or polar intermediates formed during the reaction. numberanalytics.com For example, studies on nitrophenols have shown that while the effect of solvent on electronic structure is often minimal, some compounds exhibit dramatically different reactivity in different media. nsf.govresearchgate.netrsc.org Specifically, 2,4-dinitrophenol (B41442) shows significantly increased photoreactivity in 2-propanol compared to water, which is attributed to a strong interaction between a solvent molecule and a nitro group in the excited state. nsf.govrsc.org

The degradation rates of nitro-polycyclic aromatic hydrocarbons are highly dependent on the solvent, with the order of reactivity often being CHCl₃ > CH₂Cl₂ > DMF > CH₃CN. nih.gov The structural features of the molecule also have a profound impact. The photodegradation rate is influenced by the planarity of the molecule and the orientation of the nitro group relative to the aromatic system. nih.gov For instance, 9-nitroanthracene, which has a perpendicular nitro group, degrades the fastest among a series of tested compounds. nih.gov Therefore, the specific substitution pattern and conformation of this compound would be expected to significantly influence its photochemical fate.

Mechanistic Aspects of Regioselective Cyclization Reactions Leading to the Quinolin-4(1H)-one Ring

The formation of the core quinolin-4(1H)-one ring is the final key transformation. A highly effective method for this is the palladium-catalyzed reductive cyclization of 2'-nitrochalcones. nih.gov In this process, formic acid, activated by acetic anhydride, serves as a surrogate for carbon monoxide. The reaction proceeds through the reduction of the nitro group to a nitroso intermediate, followed by deoxygenation and cyclization.

The mechanism involves the palladium catalyst facilitating the carbonylation and subsequent ring closure. Optimization studies have shown that the choice of solvent, temperature, and ligand are critical for achieving high yields and selectivity. nih.gov For example, using DMF as a solvent at 130°C with a specific phosphine (B1218219) ligand can lead to a nearly quantitative yield of the desired 2-phenylquinolin-4(1H)-one from 2'-nitrochalcone. nih.gov

Other cyclization strategies include the thermal cyclization of acylated 2-aminoacetophenones, though these often require harsh conditions. researchgate.net A milder alternative is the cycloacylation of aniline (B41778) derivatives with β-keto esters in the presence of Eaton's reagent (P₂O₅/MeSO₃H), which facilitates cyclization at lower temperatures. researchgate.net Another modern approach is the palladium-catalyzed intramolecular N-arylation of Z-enamine intermediates, which are formed in a one-pot reaction from an amine and a (Z)-β-chlorovinyl ketone. organic-chemistry.org

Table 2: Optimization of Pd-Catalyzed Reductive Cyclization of 2'-Nitrochalcone (1a) to 2-Phenylquinolin-4(1H)-one (2a) This table highlights key entries from the optimization study for the synthesis of the quinolin-4(1H)-one core using formic acid as a CO surrogate. nih.gov

| Entry | Solvent | Temperature (°C) | Time (h) | Yield of 2a (%) | Selectivity (%) |

|---|---|---|---|---|---|

| 1 | CH₃CN | 130 | 16 | 90 | 92 |

| 8 | CH₃CN | 110 | 24 | 75 | 80 |

| 9 | CH₃CN | 120 | 20 | 85 | 88 |

| 10 | CH₃CN | 140 | 14 | 92 | 93 |

| 14 | Dioxane | 130 | 16 | 88 | 91 |

| 15 | Toluene | 130 | 16 | 80 | 85 |

| 16 | DMF | 130 | 10 | 98 | 99 |

Structure Reactivity Relationships of 6 Bromo 8 Nitroquinolin 4 1h One and Its Derivatives

Impact of Bromine Substitution on the Electronic and Chemical Reactivity of the Quinolinone Core

The introduction of a bromine atom at the C6 position of the quinolinone scaffold significantly modulates its electronic properties and, consequently, its chemical reactivity. Bromine, being an electronegative atom, exerts an electron-withdrawing inductive effect (-I effect), which decreases the electron density of the aromatic ring system. This deactivation generally makes the quinolinone core less susceptible to electrophilic substitution reactions.

However, bromine also possesses lone pairs of electrons in its outer shell, which can be delocalized into the aromatic π-system through resonance (+M effect). This resonance effect can partially counteract the inductive effect, particularly at the ortho and para positions relative to the bromine atom. In the context of 6-bromo-8-nitroquinolin-4(1H)-one, the bromine at C6 can influence the reactivity of the entire bicyclic system. For instance, the bromination of 8-substituted quinolines has been shown to yield mono- and di-bromo derivatives, with the reaction outcome dependent on the stoichiometry of the brominating agent. researchgate.net The presence of bromine can also influence the photochemical properties of the quinoline (B57606) chromophore. researchgate.net

The versatility of organobromides as synthetic intermediates makes bromination a crucial step in the functionalization of quinolinones. nih.gov The resulting bromo-substituted quinolinones can readily participate in various cross-coupling reactions, enabling the introduction of a wide array of functional groups.

Influence of the Nitro Group on the Electrophilic and Nucleophilic Character of the Quinolinone System

The nitro group (-NO₂) at the C8 position is a powerful electron-withdrawing group, exerting both a strong -I and -M (mesomeric or resonance) effect. This dramatically reduces the electron density of the quinolinone ring system, making it highly electron-deficient. nih.govnih.gov Consequently, the presence of the nitro group significantly deactivates the ring towards electrophilic aromatic substitution.

Conversely, the strong electron-withdrawing nature of the nitro group activates the quinolinone system towards nucleophilic attack. nih.govnih.gov The positions ortho and para to the nitro group become particularly electrophilic and susceptible to nucleophilic aromatic substitution (SNAᵣ) reactions. nih.gov The nitro group can stabilize the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack through resonance delocalization. nih.gov This activating effect is so pronounced that it can facilitate the displacement of groups that are typically poor leaving groups, and even enable the substitution of a hydrogen atom in what is known as vicarious nucleophilic substitution (VNS). nih.gov

In some cases, the nitro group itself can act as a leaving group in addition-elimination reactions. nih.gov The significant distortion of the quinolone ring by steric repulsion between a substituent at the N1-position and the nitro group at the 8-position can lead to a loss of aromaticity in the pyridone ring, making it behave more like an activated nitroalkene and thus highly reactive. nih.gov

Positional Effects of Substituents on Quinolin-4(1H)-one Chemical Behavior

The chemical behavior of the quinolin-4(1H)-one scaffold is highly sensitive to the position of its substituents. The electronic and steric properties of a substituent can have vastly different effects on reactivity depending on its location on the bicyclic ring system. researchgate.netnih.gov

For example, the introduction of electron-donating groups, such as a hydroxyl group, can activate the quinolinone ring towards electrophilic substitution, directing incoming electrophiles to specific positions. nih.gov Conversely, electron-withdrawing groups, like the nitro group, deactivate the ring towards electrophiles but activate it for nucleophilic attack, with the regioselectivity of the attack being dictated by the position of the activating group. nih.gov

The steric hindrance imposed by substituents can also play a crucial role. A bulky substituent at a particular position can shield that site from attack or influence the conformation of the molecule, thereby altering its reactivity at other positions. The steric repulsion between a methyl group at the N1-position and a nitro group at the C8-position, for instance, distorts the quinolone framework, leading to unusual reactivity. nih.gov

Structure-Modifying Strategies and their Mechanistic Implications for Chemical Transformations

The strategic modification of the this compound structure through derivatization at various positions offers a powerful tool to fine-tune its chemical and physical properties. These modifications can have profound mechanistic implications for subsequent chemical transformations.

Derivatization at the N1 Position and its Chemical Consequences

Alkylation or arylation at the N1 position of the quinolinone nitrogen has significant chemical consequences. Firstly, it prevents the tautomerization to the corresponding 4-hydroxyquinoline (B1666331) form. nih.gov While N-substituted quinolones lose the ability to tautomerize, they can still exhibit some aromatic character due to the contribution of a betaine (B1666868) resonance structure. nih.gov

Substituent Effects at C3, C6, C7, and C8 on Chemical Transformations

Substituents at the C3, C6, C7, and C8 positions of the quinolinone ring play a crucial role in directing the course of chemical transformations.

C3-Position: The C3 position is often susceptible to electrophilic attack in 4(1H)-quinolones. researchgate.net The introduction of substituents at this position can be achieved through various synthetic methodologies.

C6-Position: The bromine atom at the C6 position in the parent compound is a key functional handle. It can be readily displaced or participate in cross-coupling reactions to introduce a wide range of substituents, thereby diversifying the chemical space of the quinolinone derivatives.

C7-Position: The nature of the substituent at the C7 position can significantly influence the properties of the molecule. For example, in the context of quinoline-based photoremovable protecting groups, modulating the electron-donating capacity at the C7 position by replacing a hydroxyl group with other groups significantly alters the photochemical properties. researchgate.net

The following table summarizes the influence of substituents at different positions on the reactivity of the quinolinone core:

| Position | Type of Substituent | Effect on Reactivity | Example |

| C3 | Electron-withdrawing | Can influence the acidity of the N1-proton and susceptibility to nucleophilic attack. | A cyano or ester group can enhance the electrophilicity of the C4-carbonyl. |

| C6 | Halogen (e.g., Bromine) | Electron-withdrawing inductive effect, but can participate in cross-coupling reactions. | The bromine in this compound serves as a versatile synthetic handle. |

| C7 | Electron-donating/withdrawing | Modulates the electronic properties of the benzenoid ring and can influence photochemical properties. researchgate.net | A hydroxyl group at C7 can direct electrophilic substitution. |

| C8 | Electron-withdrawing (e.g., Nitro) | Strongly activates the ring for nucleophilic attack, especially at the ortho and para positions. | The nitro group in this compound makes the C5 and C7 positions susceptible to nucleophilic attack. nih.gov |

| N1 | Alkyl/Aryl | Prevents tautomerization and can sterically influence reactivity at the C8 position. nih.gov | An N-methyl group can sterically clash with a C8-nitro group, distorting the ring and increasing reactivity. nih.gov |

Investigation of Tautomeric Equilibria in Quinolin-4(1H)-ones and their Chemical Significance

Quinolin-4(1H)-ones can exist in a tautomeric equilibrium with their 4-hydroxyquinoline isomers. helsinki.fihelsinki.fi The position of this equilibrium is influenced by various factors, including the solvent, temperature, and the electronic nature of the substituents on the quinoline ring. helsinki.finih.gov

The predominance of one tautomer over the other has significant chemical implications. The quinolin-4(1H)-one form possesses a carbonyl group and an N-H bond, making it susceptible to reactions characteristic of amides and ketones. In contrast, the 4-hydroxyquinoline tautomer has a hydroxyl group and behaves more like a substituted phenol, readily undergoing reactions at the hydroxyl group and being more susceptible to electrophilic substitution on the ring.

In the solid state and in many solutions, the keto (quinolin-4(1H)-one) form is generally favored. researchgate.net However, the enol (4-hydroxyquinoline) form can be stabilized by certain substituents or solvent interactions. For instance, theoretical calculations on some quinolone 3-esters have shown a clear preference for the hydroxyquinoline form. nih.govacs.org The ability to control or "lock" the tautomeric form through chemical modification, such as N-alkylation which favors the keto form, is a valuable strategy in synthetic chemistry. researchgate.net The tautomeric state is of paramount importance for the correct functioning of many quinoline and quinolone-based pharmaceuticals. helsinki.fihelsinki.fi

The following table outlines the key differences in reactivity between the two tautomeric forms:

| Tautomeric Form | Key Functional Groups | Characteristic Reactions |

| Quinolin-4(1H)-one (Keto) | Carbonyl (C=O), N-H | Nucleophilic addition at the carbonyl, N-alkylation, reactions at the α-carbon to the carbonyl. |

| 4-Hydroxyquinoline (Enol) | Hydroxyl (-OH), Aromatic C=N | O-alkylation, O-acylation, electrophilic aromatic substitution on the ring. |

Computational and Theoretical Chemistry Studies on 6 Bromo 8 Nitroquinolin 4 1h One

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed examination of molecular geometries and electronic structures.

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to explore the molecule's excited state properties. This is critical for understanding its potential behavior when exposed to light, including its absorption and emission characteristics, which are relevant in fields like photochemistry and materials science.

Table 1: Selected Calculated Geometric Parameters for 6-Bromo-8-nitroquinolin-4(1H)-one

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C2-C3 | 1.36 | C2-C3-C4 | 121.0 |

| C4-N1 | 1.38 | C3-C4-C4a | 119.5 |

| C6-Br | 1.90 | C5-C6-Br | 119.8 |

| C8-N2 | 1.47 | C7-C8-N2 | 121.2 |

| N2-O1 | 1.22 | O1-N2-O2 | 124.5 |

Note: These are hypothetical values representative of what DFT calculations would yield and are for illustrative purposes pending specific literature.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a key indicator of molecular stability; a large gap suggests high stability and low reactivity.

For this compound, the distribution of HOMO and LUMO across the molecule reveals the most likely sites for electrophilic and nucleophilic attack, respectively. The electron-withdrawing nature of the nitro and bromo groups significantly influences the energies and localizations of these orbitals. Reactivity indices such as chemical potential, hardness, and electrophilicity can be derived from these orbital energies to quantify the molecule's reactivity.

Table 2: Calculated Molecular Orbital Energies and Reactivity Indices

| Property | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron donating ability |

| LUMO Energy | -3.2 | Electron accepting ability |

| HOMO-LUMO Gap | 3.3 | Chemical stability and reactivity |

Note: These are hypothetical values for illustrative purposes.

Theoretical Spectroscopic Characterization (e.g., Vibrational Frequencies and NMR Chemical Shift Predictions)

Computational methods can predict various spectroscopic properties, which are invaluable for identifying and characterizing the molecule. Theoretical calculations of vibrational frequencies (infrared and Raman spectra) can help assign experimental spectral peaks to specific molecular motions, such as the stretching and bending of bonds (e.g., C=O, N-O, C-Br).

Similarly, predicting Nuclear Magnetic Resonance (NMR) chemical shifts is crucial for structure elucidation. Using methods like Gauge-Including Atomic Orbital (GIAO), theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra, when compared with experimental data, can confirm the proposed molecular structure.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretching | 1660 |

| N-O (nitro) | Asymmetric Stretch | 1530 |

| N-O (nitro) | Symmetric Stretch | 1350 |

| C-Br | Stretching | 680 |

Note: These are hypothetical values for illustrative purposes.

Reaction Pathway Modeling and Transition State Analysis for Quinolinone Synthesis and Transformations

Computational chemistry also provides tools to model chemical reactions, offering insights into reaction mechanisms that can be difficult to obtain experimentally. For the synthesis of quinolinones, common methods include the Conrad-Limpach and Knorr syntheses. Theoretical modeling can map out the energy profile of these reaction pathways.

This involves locating the transition states—the highest energy points along the reaction coordinate—and calculating their energies. The activation energy derived from this analysis helps to predict the feasibility and rate of a reaction. Such studies are instrumental in optimizing synthetic routes and designing new chemical transformations for quinolinone derivatives. However, specific transition state analyses for the synthesis of this compound are not yet available in the literature.

Advanced Applications and Future Research Directions in Quinolinone Chemistry Relevant to 6 Bromo 8 Nitroquinolin 4 1h One

Exploration of Quinoline-Based Ligands in Catalysis

The inherent coordinating ability of the nitrogen atom within the quinoline (B57606) ring, coupled with the potential for further functionalization, makes quinoline derivatives highly attractive as ligands in organometallic chemistry and catalysis. nih.gov The electronic and steric properties of these ligands can be precisely modulated to influence the activity and selectivity of metal catalysts in a variety of organic transformations.

Design and Synthesis of Metal Complexes with Substituted Quinolinone Ligands

The synthesis of metal complexes featuring substituted quinolinone ligands is a burgeoning field of study. Researchers have successfully synthesized a range of coordination compounds by reacting quinoline derivatives with various transition metal ions, including copper, cadmium, chromium, iron, cobalt, and nickel. researchgate.net The resulting complexes exhibit diverse geometries and coordination modes, which are dictated by the nature of the metal ion and the substitution pattern on the quinolinone ligand.

For instance, the synthesis of Pt(II)-Sb(III) complexes using tri(8-quinolinyl)stibane and 8,8'-(phenylstibanediyl)diquinoline as ligands has been reported. acs.org These complexes demonstrate the versatility of quinoline-based ligands in stabilizing different metal centers. Similarly, new imine quinoline ligand-based Cu(II) complexes have been synthesized through the condensation of 7-chloro-2-hydroxyquinoline-3-carbaldehyde (B3024804) and 2,2'-thiodianiline, followed by complexation with Cu(II) ions. acs.org The characterization of these complexes using techniques such as UV-vis spectroscopy, FTIR, and NMR spectroscopy confirms the coordination of the quinolinone ligand to the metal center. acs.org

A variety of quinoline-based ligands and their corresponding metal complexes are summarized in the table below.

| Ligand/Complex | Metal Ion | Synthetic Method |

| (SbQ₃)PtCl₂ | Pt(II) | Reaction of PtCl₂ with tri(8-quinolinyl)stibane |

| (SbQ₂Ph)PtCl₂ | Pt(II) | Reaction of PtCl₂ with 8,8'-(phenylstibanediyl)diquinoline |

| Cu(IQL) | Cu(II) | Complexation of imine quinoline derivative ligand with Cu(II) ions |

| Cu(IQL)₂ | Cu(II) | Complexation of imine quinoline derivative ligand with Cu(II) ions |

Catalytic Activity of Quinolinone-Metal Complexes in Organic Transformations

Quinolinone-metal complexes have emerged as promising catalysts for a range of organic reactions. bohrium.com The catalytic efficiency of these complexes is often attributed to the ability of the quinolinone ligand to stabilize the metal center and facilitate the catalytic cycle.

Recent research has highlighted the use of quinoline derivatives in various catalytic systems. For example, metal nanoparticle-catalyzed reactions represent a potent and effective technique for the synthesis of quinoline derivatives with excellent atom efficiency. nih.gov Furthermore, the development of multitasking protocols, such as domino processes, has enabled the synthesis of a diverse range of substituted quinolines with high yields, demonstrating the broad substrate scope and scalability of these catalytic methods. researchgate.net The versatility of these complexes is further underscored by their application in fields beyond traditional catalysis, including their use as photosensitizers and in the development of therapeutic agents. nih.gov

Strategic Utilization of 6-Bromo-8-nitroquinolin-4(1H)-one as a Synthetic Intermediate

The presence of both a bromo and a nitro group on the quinolinone core of this compound makes it an exceptionally versatile synthetic building block. These two functional groups, with their distinct reactivities, provide orthogonal handles for sequential or selective transformations, enabling the construction of a wide array of complex molecular architectures.

Transformations of Bromo- and Nitro-Groups for Further Functionalization

The bromo and nitro substituents on the quinolinone ring are amenable to a variety of chemical transformations, allowing for the introduction of new functional groups and the extension of the molecular framework. The nitro group, being strongly electron-withdrawing, activates the quinoline scaffold, facilitating nucleophilic aromatic substitution (SNAr) reactions. nih.govrsc.org This allows for the displacement of the nitro group or other leaving groups on the ring by a wide range of nucleophiles. mdpi.com

Furthermore, the nitro group can be readily reduced to an amino group, which can then be further derivatized through acylation, alkylation, or diazotization reactions. This opens up a plethora of possibilities for introducing diverse substituents at the 8-position. The bromo group, on the other hand, is a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. A simple and convenient method for the polyfunctionalization of quinolines has been developed through the nitration of bromoquinolines, representing a new synthetic approach to convert brominated nitroquinoline derivatives into useful cyclic amines via nucleophilic-substitution (SNAr) reactions. researchgate.net

Recent progress has been made in the nitro-promoted direct functionalization of pyridones and quinolones, highlighting the importance of the nitro group in activating the scaffold for reactions with nucleophiles or in Diels-Alder reactions. researchgate.net These transformations underscore the expanding utility of nitroarenes in modern organic synthesis. rsc.org

Development of Complex Heterocyclic and Polycyclic Systems from the Quinolinone Core

The strategic functionalization of this compound serves as a gateway to the synthesis of more complex heterocyclic and polycyclic systems. The quinoline nucleus, once appropriately functionalized, can be elaborated into a variety of fused and spirocyclic structures. The Friedländer synthesis, a classic method for quinoline synthesis, continues to be a pivotal step in the development of bioactive heterocyclic derivatives. nih.gov

Recent developments have focused on the synthesis of quinoline-heterocyclic conjugates, where the quinoline core is linked to other heterocyclic moieties such as pyrazole, imidazole, and triazole. ekb.eg These hybrid molecules often exhibit enhanced biological activities. Electrocatalytic [4 + 2] annulation reactions have also been employed to construct lactone- or lactam-fused quinoline frameworks, offering a metal-free and environmentally sustainable approach to these complex structures. acs.org The ability to construct such intricate molecular architectures from a relatively simple starting material like this compound highlights its immense value in synthetic organic chemistry. researchgate.net

Emerging Research Avenues in Functionalized Quinolinone Chemistry

The field of functionalized quinolinone chemistry is continuously evolving, with new research avenues constantly being explored. One area of significant interest is the development of green and sustainable synthetic methods for quinoline derivatives. bohrium.com This includes the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption.

Another emerging trend is the application of quinolinone-based compounds in materials science. The unique photophysical and electronic properties of certain quinoline derivatives make them promising candidates for use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices.

Furthermore, the exploration of the biological activities of novel functionalized quinolinones remains a major focus. researchgate.net Researchers are actively investigating the potential of these compounds as anticancer, antimicrobial, and antiviral agents. ekb.egresearchgate.net The development of quinoline-based hybrids and conjugates is a particularly promising strategy for discovering new drug candidates with improved efficacy and reduced toxicity. researchgate.net The ongoing research in these areas is expected to unlock even more applications for this versatile class of compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 6-Bromo-8-nitroquinolin-4(1H)-one?

- Methodological Answer : The bromination of quinolin-4(1H)-one derivatives typically involves molecular bromine or N-bromosuccinimide (NBS) in solvents like glacial acetic acid or chloroform. Catalysts such as benzoyl peroxide may enhance reactivity. For example, Suzuki-Miyaura cross-coupling with arylboronic acids (e.g., 4-carboxyphenylboronic acid) can introduce functional groups at the 3-position of the quinolinone scaffold . Structural validation is achieved via NMR and high-resolution mass spectrometry (HRMS), as demonstrated in the synthesis of 6-bromo-5,8-dimethoxy derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Reveals proton environments, e.g., aromatic protons at δ 7.40–7.68 ppm and methoxy groups at δ 3.70–3.97 ppm in DMSO- .

- HRMS : Confirms molecular weight (e.g., m/z 282.9845 for ) .

- X-ray crystallography : Resolves bond angles and dihedral angles, as seen in studies of structurally analogous brominated quinolinones .

Q. How are crystallographic data for brominated quinolinones analyzed?

- Methodological Answer : The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve crystal structures. Parameters like puckering amplitudes (e.g., for envelope conformations) and hydrogen-bonding networks (e.g., N–H⋯O interactions forming S(6) ring motifs) are critical for validating molecular packing .

Advanced Research Questions

Q. How can structural modifications optimize the biological activity of this compound derivatives?

- Methodological Answer :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., nitro at C8) to enhance electrophilicity, improving interactions with bacterial targets .

- Hybrid Scaffolds : Couple with acrylamide or quinazolinone moieties to exploit dual mechanisms of action, as seen in trypanocidal agents .

- Computational Docking : Use software like AutoDock to predict binding affinities with bacterial enzymes (e.g., DNA gyrase) .

Q. How do researchers resolve contradictions in reported biological activities of nitroquinolinone derivatives?

- Methodological Answer :

- Time-Dependent Studies : Longitudinal designs (e.g., three-wave panel studies over 1 year) differentiate short-term efficacy (e.g., antibacterial activity) from long-term resistance development .

- Mediation Analysis : Statistically isolate confounding variables (e.g., effort exertion in bioactivity assays) using bootstrapping and structural equation modeling .

- Crystallographic Validation : Compare active vs. inactive derivatives to identify critical structural motifs (e.g., bromine’s role in halogen bonding) .

Q. What experimental strategies mitigate challenges in synthesizing this compound derivatives?

- Methodological Answer :

- Protecting Groups : Use tert-butyl or methoxycarbonyl groups to prevent undesired side reactions during cross-coupling .

- Microwave-Assisted Synthesis : Reduce reaction times for nitroquinolinone bromination from hours to minutes .

- Parallel Synthesis : Screen multiple reaction conditions (e.g., Pd(PPh) vs. PdCl) to optimize yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.